

Unveiling the Molecular Targets of BC264: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: BC264

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This guide provides a comprehensive analysis of the molecular targets of **BC264**, a selective agonist for the Cholecystikinin-B (CCK-B) receptor. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of **BC264** with alternative compounds, supported by experimental data, to facilitate informed decisions in research and development.

Executive Summary

BC264 is a potent and selective agonist for the Cholecystikinin-B (CCK-B) receptor, also known as the Cholecystikinin-2 (CCK2) receptor. This receptor is a G-protein coupled receptor (GPCR) primarily found in the central nervous system and the gastrointestinal tract. Activation of the CCK-B receptor by agonists like **BC264** triggers a cascade of intracellular signaling events, influencing various physiological processes including anxiety, memory, and gastric acid secretion. This guide presents a comparative analysis of **BC264** with other known CCK-B receptor agonists, namely Pentagastrin, Cholecystikinin-4 (CCK-4), and Gastrin, based on their binding affinities and selectivity.

Comparative Analysis of CCK-B Receptor Agonists

The following tables summarize the binding affinities of **BC264** and its alternatives for the human CCK-A and CCK-B receptors. The data is presented as IC50 values, which represent

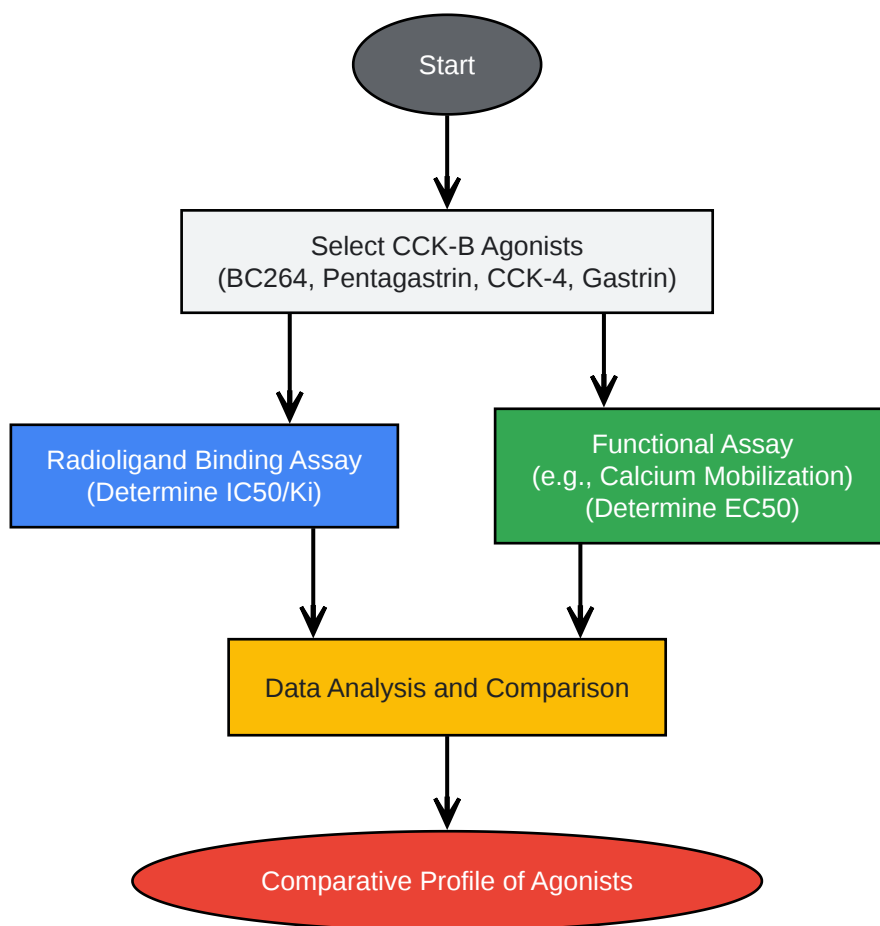
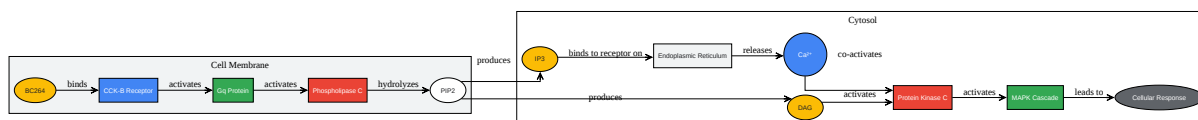
the concentration of a ligand that is required for 50% inhibition of a specific binding of a radioligand. A lower IC50 value indicates a higher binding affinity.

Compound	CCK-A Receptor IC50 (nM)	CCK-B Receptor IC50 (nM)	Selectivity (CCK-A/CCK- B)	Reference
BC264	>1000	0.2	>5000	[1]
Pentagastrin	~10,000	~30	~333	[1]
CCK-4	18,600 ± 2,000	112 ± 46	~166	[1]
Gastrin-17-I	1,580 ± 490	5.7 ± 0.6	~277	[1]
CCK-8 (non- selective)	2.8 ± 1.2	5.7 ± 0.6	~0.5	[1]

Note: Data for Pentagastrin and **BC264** are compiled from sources that report high selectivity for the CCK-B receptor, with specific IC50 values referenced where available.

Signaling Pathways of the CCK-B Receptor

Activation of the CCK-B receptor by an agonist like **BC264** initiates a well-defined signaling cascade. The receptor is coupled to a Gq protein. Upon agonist binding, the Gq protein activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). These events can subsequently lead to the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, ultimately influencing gene expression and cellular responses.



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References

- 1. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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